Boc-Thr-OSu: Comprehensive Technical Guide on Structure, Properties, and Peptide Synthesis Workflows
Boc-Thr-OSu: Comprehensive Technical Guide on Structure, Properties, and Peptide Synthesis Workflows
Executive Summary
N-tert-butoxycarbonyl-L-threonine N-hydroxysuccinimide ester (Boc-Thr-OSu) is a highly specialized, pre-activated amino acid derivative extensively utilized in both solid-phase and solution-phase peptide synthesis. By featuring a succinimidyl ester leaving group, it enables highly efficient, racemization-free peptide bond formation without the need for in situ coupling reagents. As a Senior Application Scientist, I have structured this whitepaper to detail its structural mechanics, physical properties, and field-proven experimental protocols, specifically addressing the causality behind experimental choices and the challenges of managing its unprotected secondary hydroxyl group.
Chemical Structure and Mechanistic Properties
Boc-Thr-OSu integrates three functional domains that dictate its chemical behavior and synthetic utility:
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Boc (tert-butyloxycarbonyl) Protecting Group: Shields the N-terminal α -amino group. It is highly stable to basic and nucleophilic conditions but readily cleaved under acidic conditions (e.g., TFA or HCl in dioxane).
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L-Threonine Core (Unprotected -OH): Unlike fully protected derivatives (e.g., Boc-Thr(Bzl)-OSu), Boc-Thr-OSu leaves the β -hydroxyl group of the threonine side chain unprotected. While this reduces steric hindrance and minimizes synthetic deprotection steps, it requires precise pH control to prevent side reactions[1].
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OSu (N-hydroxysuccinimide) Activated Ester: The carboxyl group is pre-activated as an NHS ester. This creates a highly electrophilic carbonyl carbon, facilitating rapid aminolysis by the target amine. The resulting byproduct, N-hydroxysuccinimide, is highly water-soluble, allowing for seamless, self-validating purification via aqueous extraction.
Physical and Chemical Properties
Accurate handling and storage of Boc-Thr-OSu are critical to maintaining the integrity of the activated ester, which is susceptible to slow hydrolysis if exposed to ambient moisture.
Table 1: Quantitative Data and Physical Properties of Boc-Thr-OSu
| Property | Value |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate[2] |
| CAS Number | 63076-44-8[2] |
| Molecular Formula | C13H20N2O7[2] |
| Molecular Weight | 316.31 g/mol [2] |
| Appearance | White to off-white solid/crystal[3] |
| Solubility | Highly soluble in DMF, THF, Chloroform, Dichloromethane, and DMSO[4] |
| Storage Conditions | Store tightly closed at or below 5°C (41°F) to prevent degradation[5] |
Methodological Workflows: Peptide Synthesis Utilizing Boc-Thr-OSu
The primary advantage of Boc-Thr-OSu is the elimination of coupling reagents (like DCC, EDC, or HATU), which often generate difficult-to-remove byproducts (e.g., dicyclohexylurea).
Protocol: Solution-Phase Peptide Coupling
This self-validating protocol ensures high-yield peptide bond formation while leveraging the water solubility of the NHS byproduct for purification[6][7].
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Step 1: Amine Preparation. Dissolve the amine component (1.0 eq) in a polar aprotic solvent such as anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF).
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Step 2: Basification. Add a mild organic base, such as Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) (1.0 - 1.2 eq), to the solution.
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Causality: This ensures the amine is in its nucleophilic free-base form, which is critical if the amine was supplied as a hydrochloride or TFA salt[6].
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Step 3: Ester Addition. Cool the mixture to 0°C. Gradually add Boc-Thr-OSu (1.05 eq).
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Causality: Cooling minimizes the risk of exothermic degradation and suppresses potential side reactions at the unprotected hydroxyl group.
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Step 4: Reaction Propagation. Allow the reaction to warm to room temperature and stir for 12–24 hours under an inert argon or nitrogen atmosphere[7]. Monitor the disappearance of the OSu ester via Thin-Layer Chromatography (TLC).
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Step 5: Solvent Removal. Concentrate the mixture under reduced pressure (if using THF). If using DMF, dilute the mixture with a large volume of Ethyl Acetate (EtOAc).
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Step 6: Aqueous Workup (Self-Validating Purification). Wash the organic layer sequentially with:
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5% Aqueous Citric Acid: Removes unreacted trace amine.
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5% Aqueous NaHCO3: Neutralizes acids and extracts the water-soluble N-hydroxysuccinimide byproduct.
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Brine: Removes residual water.
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Step 7: Isolation. Dry the organic phase over anhydrous Na2SO4, filter, and evaporate to yield the pure Boc-Thr-peptide.
Managing the Unprotected Hydroxyl Group
Using Boc-Thr-OSu with a free hydroxyl group requires strategic foresight. Under strongly basic conditions (e.g., hydrazinolysis), the molecule is prone to racemization and N→O aminoacyl migrations. Conversely, during acidic deprotection (e.g., using HBr/HOAc), O -acetylation can occur[1].
Causality & Mitigation: To preserve scientific integrity and yield, researchers must avoid prolonged exposure to strong bases or harsh acids. If global deprotection strategies risk O -acetylation, substituting Boc-Thr-OSu with a benzyl-protected variant (Boc-Thr(Bzl)-OSu) is the standard corrective action[1].
Visualizations
Solution-phase coupling workflow of Boc-Thr-OSu highlighting the self-validating aqueous purification.
Mechanistic pathways of side reactions for unprotected threonine and strategic mitigation.
Conclusion
Boc-Thr-OSu remains a cornerstone reagent in peptide chemistry, offering the dual benefits of pre-activation and simplified purification. By understanding the causality behind its reactivity—specifically the electrophilicity of the OSu ester and the vulnerability of the free hydroxyl group—scientists can design robust, self-validating synthetic pathways that maximize yield and purity.
References[2] PubChem. "Boc-Thr-OSu | CID 12932219". National Institutes of Health (NIH).https://pubchem.ncbi.nlm.nih.gov/compound/12932219[4] BenchChem. "Boc-Thr-OSu CAS 63076-44-8". BenchChem Catalog. https://www.benchchem.com/[5] AAPPTec. "MSDS - Safety Data Sheet: Boc-Thr-OSu". AAPPTec LLC.https://www.peptide.com/[1] Sewald, N., & Jakubke, H.-D. "Peptides: Chemistry and Biology". Wiley-VCH.https://epdf.pub/[6] ResearchGate. "Biological activity of adamantane analogues". ResearchGate Publications. https://www.researchgate.net/[7] University of East Anglia. "Threonyl tRNA synthetases as antibiotic targets and resistance mechanisms". UEA Digital Repository. https://www.uea.ac.uk/[3] Echemi. "D-Threonine AJI92 Amino acid". Echemi Chemical Database.https://www.echemi.com/
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- 3. echemi.com [echemi.com]
- 4. Boc-Thr-OSu CAS 63076-44-8|Peptide Synthesis Reagent [benchchem.com]
- 5. peptide.com [peptide.com]
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